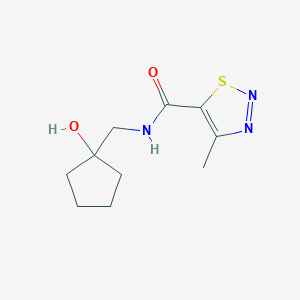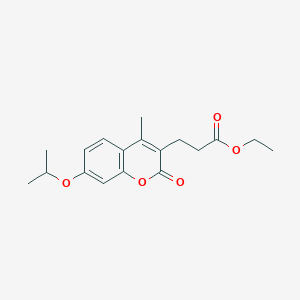![molecular formula C20H16ClFN4O2S B2650901 N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-34-3](/img/structure/B2650901.png)
N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyridines, which are nitrogen-containing heterocyclic compounds . These compounds play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery .
Synthesis Analysis
The synthesis of such compounds involves a single-step reaction . In a study, two series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction . All twenty adducts were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis
The molecular structure of these compounds was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . To further confirm the chemical identity of the adducts, a crystal of a similar compound was prepared and analyzed using X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación
1. Industrial and Environmental Exposure
Studies have explored the exposure to certain triazoles and sulfonamides in occupational and environmental settings. For instance, an investigation into new-onset asthma cases in a chemical plant revealed a significant association with exposure to compounds including 3-amino-5-mercapto-1,2,4-triazole and sulfonamide derivatives, highlighting potential respiratory risks in industrial environments (Hnizdo et al., 2004). Similarly, a study on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children noted the widespread presence of triazole and sulfonamide metabolites, indicating chronic exposure in the general population, particularly among children (Babina et al., 2012).
2. Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics and pharmacodynamics of related compounds, such as CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist, provides insights into the absorption, distribution, metabolism, and excretion of triazole and sulfonamide derivatives. This knowledge is crucial for understanding the therapeutic potential and safety profile of these compounds (Garner et al., 2015).
3. Environmental Contamination and Human Exposure
Studies on perfluorinated sulfonamides in indoor and outdoor environments, such as the research conducted in Ottawa, Canada, have documented the occurrence, partitioning, and human exposure to these compounds, shedding light on their environmental impact and potential health risks (Shoeib et al., 2005). Additionally, the analysis of maternal and cord serum samples for perfluoroalkyl acid precursors in Jiangsu province of China revealed maternal-fetal transfer of these chemicals, indicating prenatal exposure and potential developmental risks (Yang et al., 2016).
Direcciones Futuras
Given the broad spectrum of biological activities of triazolopyridines, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-9-8-19(13-25(14)20)29(27,28)26(18-7-3-5-16(21)11-18)12-15-4-2-6-17(22)10-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDTJYAXBHDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)



![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)
